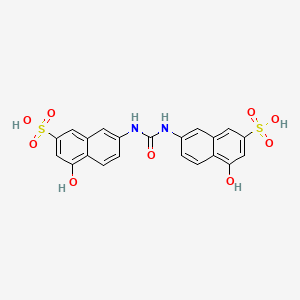

AMI-1 free acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AMI-1 free acid (7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid)) is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs) . It demonstrates high in vitro efficacy, inhibiting human PRMT1 and yeast Hmt1p with IC50 values of 8.8 μM and 3.0 μM, respectively . Unlike generic methyltransferase inhibitors, AMI-1 selectively blocks the peptide-substrate binding site rather than the S-adenosyl-L-methionine (SAM) pocket . From a procurement perspective, the free acid form (CAS 134-47-4) is prioritized over the sodium salt for high-throughput screening and structural biology, as it provides exact stoichiometry (MW 504.49 g/mol) and avoids the variable hydration states and unwanted ionic loads associated with hygroscopic salt forms .

Substituting AMI-1 free acid with generic pan-methyltransferase inhibitors like S-adenosylhomocysteine (SAH) compromises assay specificity, as SAH indiscriminately competes for the SAM binding site, inhibiting both arginine (PRMT) and lysine (PKMT) methyltransferases [1]. Furthermore, substituting the free acid with the more common AMI-1 sodium salt introduces severe reproducibility risks in quantitative assays. The sodium salt is highly hygroscopic and typically exists in variable hydration states, which can cause significant batch-to-batch molarity errors when preparing stock solutions . The free acid form ensures precise mass-to-mole conversion and maintains stability as a non-hygroscopic solid, making it the strict requirement for reproducible epigenetic screening .

Target Selectivity: PRMT vs. PKMT Inhibition

AMI-1 selectively inhibits arginine methyltransferases (PRMTs) without affecting lysine methyltransferases (PKMTs) . In comparative assays, AMI-1 potently inhibits human PRMT1 with an IC50 of 8.8 μM, whereas generic SAM-competitors like SAH inhibit both PRMTs and PKMTs indiscriminately [1].

| Evidence Dimension | Methyltransferase class specificity |

| Target Compound Data | AMI-1: IC50 = 8.8 μM (PRMT1); no inhibition of SET/non-SET PKMTs |

| Comparator Or Baseline | SAH: Pan-inhibition of both PRMTs and PKMTs |

| Quantified Difference | Absolute selectivity for arginine over lysine methylation |

| Conditions | In vitro recombinant enzyme assays |

Ensures researchers can isolate arginine methylation pathways without the confounding off-target effects of lysine methylation blockade.

Mechanism of Action: Peptide vs. SAM Site Competition

Unlike S-adenosylhomocysteine (SAH), which acts as a universal SAM competitor, AMI-1 exerts its inhibitory effect by specifically blocking the peptide-substrate binding site of PRMTs . This non-SAM competitive mechanism allows AMI-1 to maintain its inhibitory efficacy (e.g., IC50 of 3.0 μM for yeast Hmt1p) regardless of fluctuating endogenous SAM concentrations in the assay environment.

| Evidence Dimension | Binding site competition |

| Target Compound Data | AMI-1: Peptide-substrate competitor (SAM-independent) |

| Comparator Or Baseline | SAH: SAM-competitor (efficacy depends on SAM concentration) |

| Quantified Difference | Maintains IC50 independent of SAM levels |

| Conditions | Enzyme kinetic assays with varying SAM concentrations |

Allows for reliable PRMT inhibition in cellular or complex biochemical assays where endogenous SAM levels cannot be strictly controlled.

Formulation Precision: Free Acid vs. Sodium Salt

The free acid form of AMI-1 (CAS 134-47-4) offers an exact molecular weight of 504.49 g/mol and demonstrates excellent solubility in anhydrous DMSO (up to 39.6 mM or 20 mg/mL) . In contrast, the AMI-1 sodium salt is highly hygroscopic and forms variable hydrates, leading to unpredictable water mass in the bulk powder. Using the free acid eliminates these batch-to-batch molarity discrepancies .

| Evidence Dimension | Molarity precision and handling stability |

| Target Compound Data | AMI-1 free acid: Exact MW (504.49 g/mol), non-hygroscopic, stable DMSO stocks |

| Comparator Or Baseline | AMI-1 sodium salt: Variable hydration, highly hygroscopic, unpredictable bulk mass |

| Quantified Difference | Elimination of hydration-induced molarity errors |

| Conditions | Stock solution preparation for high-throughput screening |

Procuring the free acid guarantees exact stoichiometric reproducibility, preventing false negatives or positives caused by concentration errors in sensitive epigenetic screens.

High-Throughput Epigenetic Screening

The exact stoichiometry and stable DMSO solubility of the free acid form prevent batch-to-batch molarity errors, making it the preferred choice for large-scale PRMT inhibitor screening .

Selective PRMT Pathway Isolation in Cell Culture

The non-SAM competitive, PRMT-specific mechanism allows researchers to study arginine methylation pathways without altering lysine methylation networks, a critical advantage over generic inhibitors like SAH .

Structural Biology and Co-Crystallization

Utilizing the free acid avoids unwanted sodium ion coordination or ionic strength interference during the crystallization of PRMT-inhibitor complexes, ensuring high-resolution structural data .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 10 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant